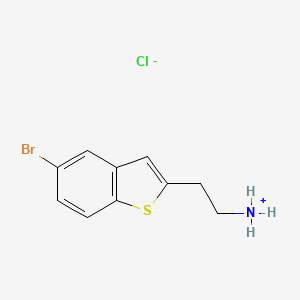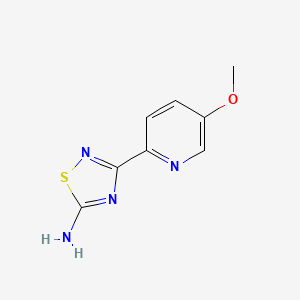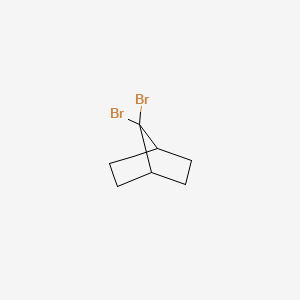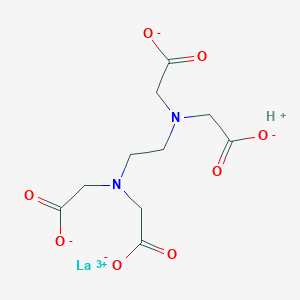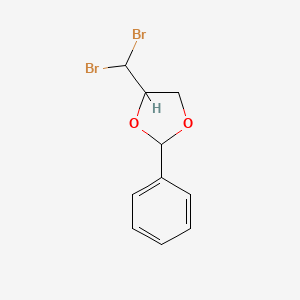
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a dibromomethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane typically involves the bromination of 2-phenyl-1,3-dioxolane. One common method includes the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst such as hydrogen peroxide (H2O2) to achieve the desired dibromomethyl substitution . The reaction is usually carried out under controlled conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of imines or acetals.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as primary amines or trialkyl orthoformates are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of imines or acetals.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific properties.
Biomedical Research: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents
Mécanisme D'action
The mechanism by which 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane exerts its effects involves the interaction of the dibromomethyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)-2-phenyl-1,3-dioxolane
- 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
- 4-(Iodomethyl)-2-phenyl-1,3-dioxolane
Uniqueness
4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its mono-brominated, chlorinated, or iodinated analogs. This makes it particularly useful in reactions requiring a strong electrophile or in applications where specific bromine-mediated interactions are desired .
Propriétés
Formule moléculaire |
C10H10Br2O2 |
|---|---|
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
4-(dibromomethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Clé InChI |
CCYVASQHCLFYEK-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


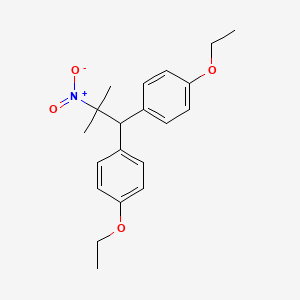
![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
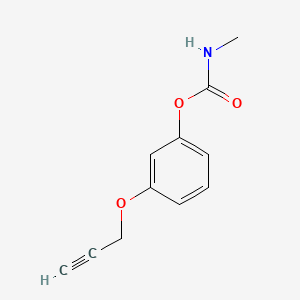
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
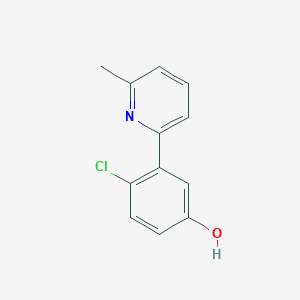
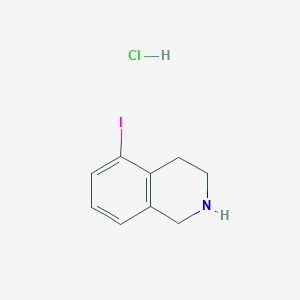
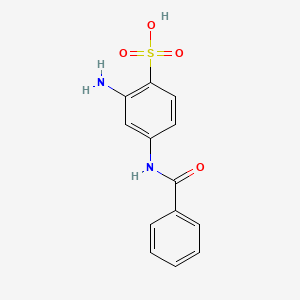
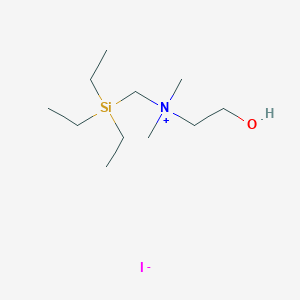
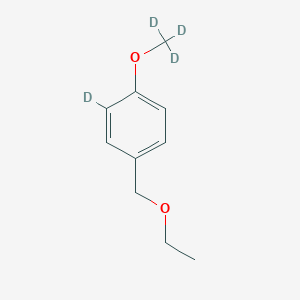
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
